molecular formula C12H7Cl2FO B6374631 5-(2,3-Dichlorophenyl)-2-fluorophenol, 95% CAS No. 1261971-46-3

5-(2,3-Dichlorophenyl)-2-fluorophenol, 95%

Cat. No. B6374631
CAS RN: 1261971-46-3
M. Wt: 257.08 g/mol
InChI Key: ZFVYBJYEOPTCRS-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-2-fluorophenol, 95% (hereafter referred to as 5-DCFP) is a phenolic compound that is widely used in scientific research and laboratory experiments. It is a colorless, odorless solid that has a melting point of 107-109 °C. 5-DCFP is most commonly used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a substrate in biochemical studies.

Scientific Research Applications

5-DCFP is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a substrate in biochemical studies. 5-DCFP has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

5-DCFP has several mechanisms of action. It is known to act as an inhibitor of enzymes involved in the metabolism of drugs and other substrates. It is also known to act as an inhibitor of metabolic pathways, such as the cytochrome P450 system. Additionally, 5-DCFP can act as a substrate for certain enzymes, such as cytochrome P450s.
Biochemical and Physiological Effects
5-DCFP has several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substrates. It has also been shown to inhibit the activity of metabolic pathways, such as the cytochrome P450 system. Additionally, 5-DCFP has been shown to increase the activity of certain enzymes, such as cytochrome P450s.

Advantages and Limitations for Lab Experiments

5-DCFP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless, odorless solid that is stable at room temperature. However, it is important to note that 5-DCFP is a highly reactive compound and should be handled with caution.

Future Directions

The potential future directions for 5-DCFP are numerous. One potential direction is to use 5-DCFP as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 5-DCFP could be used to study the inhibition of enzymes involved in the metabolism of drugs and other substrates. Furthermore, 5-DCFP could be used to study the inhibition of metabolic pathways, such as the cytochrome P450 system, as well as its ability to act as a substrate for certain enzymes. Finally, 5-DCFP could be used to explore its potential applications in the field of drug discovery and development.

Synthesis Methods

5-DCFP can be synthesized via a two-step process. The first step involves the reaction of 2,3-dichlorophenol with hydrofluoric acid in an acidic medium. This reaction produces a mixture of 5-DCFP and 2-fluorophenol. The second step involves the separation of the two compounds by column chromatography. This process yields 5-DCFP in a purity of 95%.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-1-2-8(12(9)14)7-4-5-10(15)11(16)6-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVYBJYEOPTCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684437
Record name 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-46-3
Record name 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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